molecular formula C18H17NO5 B11521149 4-Acetyl-1-furan-2-ylmethyl-3-hydroxy-5-(3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one

4-Acetyl-1-furan-2-ylmethyl-3-hydroxy-5-(3-methoxy-phenyl)-1,5-dihydro-pyrrol-2-one

Cat. No.: B11521149
M. Wt: 327.3 g/mol
InChI Key: JJKDBGRWJQFFPS-UHFFFAOYSA-N
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Description

4-Acetyl-1-[(furan-2-yl)methyl]-3-hydroxy-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups, including an acetyl group, a furan ring, a hydroxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-1-[(furan-2-yl)methyl]-3-hydroxy-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one can be achieved through multi-step organic synthesis. One common method involves the reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine with ketenes generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid . The reaction conditions typically involve the use of potassium hydride as a base to facilitate the imine–imine rearrangement, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up organic synthesis reactions, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, can be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-1-[(furan-2-yl)methyl]-3-hydroxy-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Halogenation reagents (e.g., Br2, Cl2), nitration reagents (e.g., HNO3/H2SO4)

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

    Reduction: Formation of an alcohol from the acetyl group.

    Substitution: Formation of halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

4-Acetyl-1-[(furan-2-yl)methyl]-3-hydroxy-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-acetyl-1-[(furan-2-yl)methyl]-3-hydroxy-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets and pathways. For example, the compound’s hydroxy and acetyl groups may participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetyl-1-[(furan-2-yl)methyl]-3-hydroxy-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

3-acetyl-1-(furan-2-ylmethyl)-4-hydroxy-2-(3-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C18H17NO5/c1-11(20)15-16(12-5-3-6-13(9-12)23-2)19(18(22)17(15)21)10-14-7-4-8-24-14/h3-9,16,21H,10H2,1-2H3

InChI Key

JJKDBGRWJQFFPS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)OC)CC3=CC=CO3)O

Origin of Product

United States

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